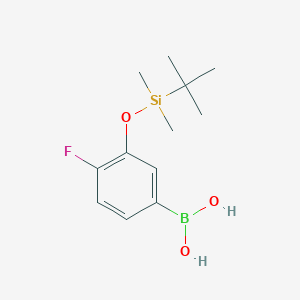

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFMZXRMRCSXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)O[Si](C)(C)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with t-butyldimethylsilyl chloride in the presence of a base like imidazole to form the t-butyldimethylsilyloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The t-butyldimethylsilyloxy group can be selectively removed under mild acidic conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other peroxides.

Substitution: Mild acids like acetic acid or TBAF (tetrabutylammonium fluoride).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Free hydroxyl derivatives.

Scientific Research Applications

Role in Cross-Coupling Reactions

The compound 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid serves as an effective reagent in cross-coupling reactions. Its structure allows for enhanced stability and reactivity, making it suitable for various synthetic pathways.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is particularly notable for its mild reaction conditions and functional group tolerance. In this context, this compound has been utilized to synthesize biaryl compounds with significant biological activity. For instance, studies have demonstrated that this compound can effectively couple with various aryl halides to produce target molecules with desirable pharmacological properties .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Aryl Halide | Product Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoaniline | 85 | |

| Suzuki-Miyaura | 1-Bromo-2-naphthol | 78 | |

| Suzuki-Miyaura | 4-Iodotoluene | 90 |

Medicinal Chemistry Applications

The compound has also been explored in medicinal chemistry for its potential therapeutic applications. The ability to modify biological scaffolds through cross-coupling reactions makes it a valuable tool in drug discovery.

3.1. Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be employed to synthesize compounds with anticancer activity. For example, one study reported the successful synthesis of a series of tetra-substituted phenylboronic acids that exhibited significant cytotoxicity against cancer cell lines .

Case Study: Synthesis of Tetra-Substituted Phenylboronic Acids

- Starting Material: this compound

- Methodology: Double Suzuki reaction

- Outcome: Compounds showed IC50 values in the low micromolar range against various cancer cell lines.

Material Science Applications

In addition to its pharmaceutical applications, this compound is also utilized in materials science, particularly in the development of functional materials such as sensors and polymers.

4.1. Development of Organic Light Emitting Diodes (OLEDs)

Research has shown that boronic acids can be used to synthesize novel OLED materials due to their ability to form stable π-conjugated systems. The incorporation of this compound into polymer matrices has been investigated for enhancing the efficiency and stability of OLED devices .

Table 2: Performance Metrics of OLEDs Incorporating Boronic Acids

Mechanism of Action

The mechanism of action of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. The t-butyldimethylsilyloxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the reactivity, solubility, and stability of arylboronic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

- 4-Fluorophenylboronic acid exhibits exceptional turnover frequency (TOF = 67.1 h⁻¹) due to the electron-withdrawing fluorine atom, which accelerates transmetallation .

- This compound has reduced reactivity compared to its non-silylated analog due to steric hindrance from the TBS group. However, the TBS group enables orthogonal deprotection strategies post-coupling .

- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid shows intermediate reactivity, as the methoxy group donates electrons while the CF₃ group withdraws them, creating a balanced electronic profile .

Table 2: Reactivity Metrics in Suzuki Reactions

| Compound | TOF (h⁻¹) | Temperature (°C) | Base Used | Reference |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | 67.1 | 70–110 | K₂CO₃ | |

| Phenylboronic acid | ~50 | 70–110 | K₂CO₃ | |

| This compound | N/A | N/A | N/A | – |

Stability and Handling Considerations

- Hydrolytic Stability : The TBS group in this compound resists hydrolysis under weakly basic conditions but is cleaved by fluoride ions (e.g., TBAF) . In contrast, 4-fluorophenylboronic acid forms trihydroxyborate intermediates in aqueous acetone, with equilibrium dependent on base concentration (1:1 to 1:3 boronic acid/trihydroxyborate ratio) .

- Storage : Most fluorinated arylboronic acids, including this compound, require storage at 2–8°C under inert atmospheres to prevent decomposition .

Biological Activity

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18BFO3Si

- Molecular Weight : 276.36 g/mol

- CAS Number : 2377608-43-8

Boronic acids are known to interact with diols and can influence various biological processes. The presence of the fluorine atom and the t-butyldimethylsilyloxy group in this compound enhances its lipophilicity and stability, potentially improving its binding affinity to target proteins.

- Binding Affinity : Boronic acids typically exhibit high binding affinities for diol-containing compounds, which can be exploited in therapeutic applications. For instance, studies have shown that boronic acids can effectively inhibit enzymes involved in cancer cell proliferation by disrupting their interactions with substrate molecules .

- Inhibition of Protein Interactions : Research indicates that this compound may inhibit the interaction between lipidated proteins and their cargo, such as UNC119 and Src family kinases. This inhibition can lead to reduced kinase activity, which is crucial in cancer progression .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of boronic acids, including this compound:

- Inhibition of Src Kinase Activity : Src family kinases are implicated in various cancers. The compound has been shown to reduce autophosphorylation at critical tyrosine residues, thereby inhibiting their activity .

- Cell Viability Assays : In vitro studies using cell lines have demonstrated that treatment with this compound leads to decreased cell viability, suggesting its potential as an anticancer agent.

Case Studies

- Study on Src Inhibition : A study published in a peer-reviewed journal evaluated the effects of various boronic acids on Src kinase activity. The results indicated that certain derivatives, including this compound, significantly inhibited Src-mediated signaling pathways associated with tumor growth .

- Fluorescent Boronic Acids : Another investigation focused on fluorescent boronic acids demonstrated that modifications to the boronic acid structure could enhance binding to diols and improve detection methods for biological assays . This suggests potential applications in imaging and tracking cellular processes involving this compound.

Table 1: Binding Affinities of Boronic Acids

| Compound Name | Binding Constant (M^-1) | Fluorescence Change (%) |

|---|---|---|

| This compound | TBD | TBD |

| Phenylboronic Acid | 5 | Moderate |

| Isoquinolinyl Boronic Acid | 46 | High |

Table 2: Effects on Cell Viability

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 20 | 30 |

Q & A

Q. What is the role of the t-butyldimethylsilyloxy (TBS) group in modifying reactivity during Suzuki-Miyaura cross-coupling reactions?

The TBS group acts as a steric and electronic modulator. Its bulky tert-butyldimethylsilyl moiety protects the hydroxyl group during synthesis, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). In cross-couplings, the TBS group can influence regioselectivity by sterically hindering the boronic acid’s para-position, directing coupling to the meta-fluorine-substituted aryl ring. Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in dioxane/water (3:1) at 80–100°C are typical for such substrates .

Q. How should researchers handle and store 3-(t-BDMS-oxy)-4-fluorophenylboronic acid to ensure stability?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid moiety and degradation of the TBS group. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture or acidic conditions. Safety protocols include wearing nitrile gloves and working in a fume hood due to the compound’s toxicity upon ingestion or dermal contact .

Q. What spectroscopic methods are recommended to confirm the purity and structure of this compound?

- ¹H/¹³C NMR : Verify the presence of TBS (δ ~0.1–0.3 ppm for Si(CH₃)₂) and fluorine-coupled aromatic protons (e.g., J = 8–12 Hz for meta-fluorine).

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorophenyl group.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect boroxine byproducts .

Advanced Research Questions

Q. How does the fluorine substituent affect electronic properties and cross-coupling efficiency compared to non-fluorinated analogs?

Fluorine’s electronegativity withdraws electron density from the aromatic ring, activating the boronic acid toward transmetalation in Suzuki reactions. Computational studies (DFT/B3LYP) on similar fluorophenylboronic acids show reduced HOMO-LUMO gaps, enhancing reactivity with palladium catalysts. However, steric effects from the TBS group may offset this advantage, requiring optimization of catalyst loading (e.g., 2–5 mol% Pd) and base (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies mitigate boronic acid decomposition during prolonged reactions?

- Additives : Use 3Å molecular sieves to sequester water, reducing boroxine formation.

- Low-temperature coupling : Perform reactions at 50–60°C with slow reagent addition.

- Protecting groups : The TBS group itself stabilizes the boronic acid, but post-reaction deprotection (e.g., TBAF in THF) may be needed for downstream functionalization .

Q. How can researchers resolve contradictions in reported yields for cross-couplings involving this compound?

Discrepancies often arise from:

- Purity variations : Commercial batches may contain boroxine impurities; recrystallize from ethanol/water (1:3) before use.

- Catalyst-ligand mismatch : Bulky ligands (e.g., SPhos) improve yields with sterically hindered substrates.

- Solvent effects : Replace polar aprotic solvents (DMF) with toluene for better TBS group stability .

Methodological Challenges

Q. What synthetic routes are optimal for introducing the TBS group to 4-fluorophenylboronic acid?

- Step 1 : Protect 3-hydroxy-4-fluorophenylboronic acid with TBSCl (1.2 eq) and imidazole (2 eq) in DMF at 0°C for 12 hours.

- Step 2 : Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the TBS-protected product. Yield typically ranges 70–85%, confirmed by FT-IR (loss of -OH stretch at 3200 cm⁻¹) .

Q. How does the TBS group influence solubility in common organic solvents?

The hydrophobic TBS group enhances solubility in non-polar solvents (e.g., toluene, hexane) but reduces compatibility with aqueous phases. For biphasic reactions (e.g., Suzuki couplings), use mixed solvents like dioxane/water (3:1) with sonication to disperse the boronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.